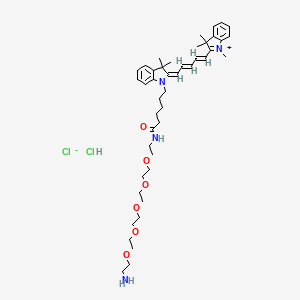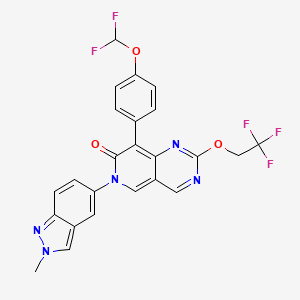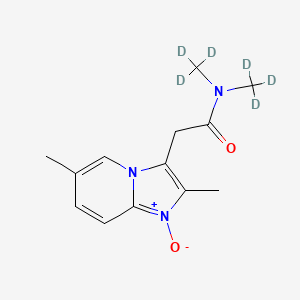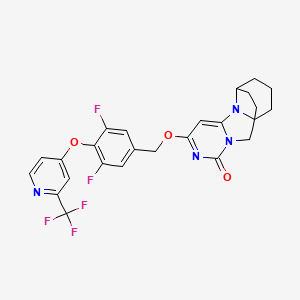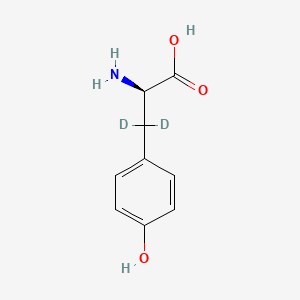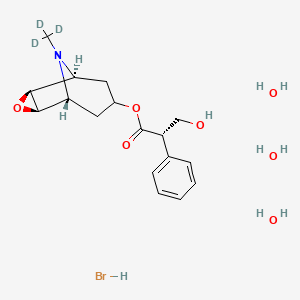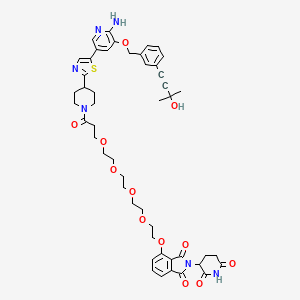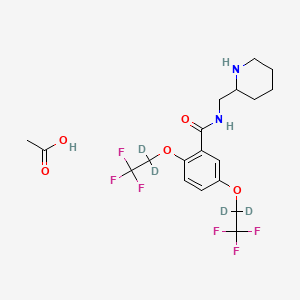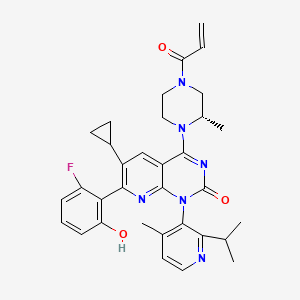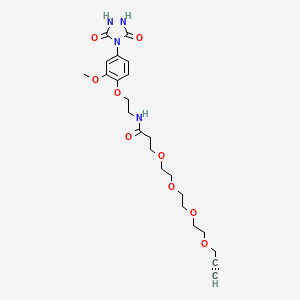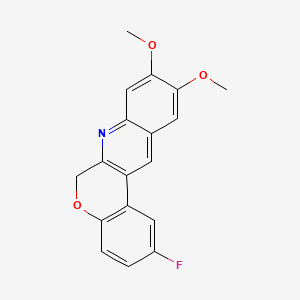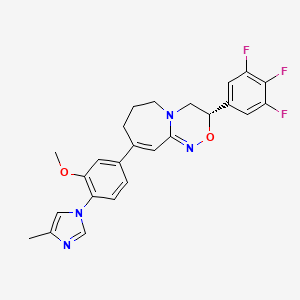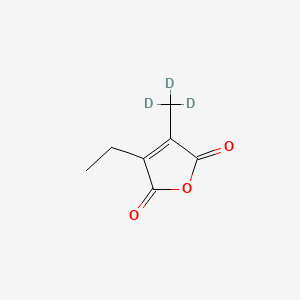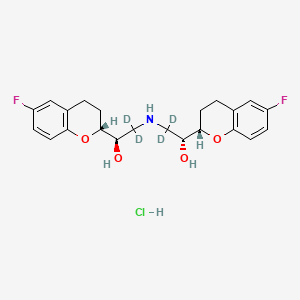
(+)-Nebivolol-d4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Nebivolol-d4 Hydrochloride is a deuterated form of Nebivolol, a beta-blocker used primarily for the treatment of hypertension and heart failure. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Nebivolol, as the presence of deuterium can alter the metabolic stability and distribution of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Nebivolol-d4 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Nebivolol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a palladium catalyst and a deuterated solvent such as deuterated methanol or deuterated ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
(+)-Nebivolol-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and halide ions are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
(+)-Nebivolol-d4 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study reaction mechanisms and the effects of deuterium incorporation on chemical stability.
Biology: Employed in metabolic studies to understand the biotransformation of Nebivolol in biological systems.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Nebivolol.
Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.
作用機序
The mechanism of action of (+)-Nebivolol-d4 Hydrochloride involves its interaction with beta-adrenergic receptors in the cardiovascular system. By blocking these receptors, the compound reduces heart rate and blood pressure, thereby alleviating symptoms of hypertension and heart failure. The presence of deuterium can influence the binding affinity and metabolic stability of the compound, providing insights into its pharmacological effects.
類似化合物との比較
Similar Compounds
Nebivolol: The non-deuterated form of the compound, used clinically for hypertension and heart failure.
Atenolol: Another beta-blocker with similar therapeutic uses.
Metoprolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
(+)-Nebivolol-d4 Hydrochloride is unique due to the presence of deuterium atoms, which can alter its metabolic stability and distribution. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
特性
分子式 |
C22H26ClF2NO4 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
(1R)-2,2-dideuterio-2-[[(2R)-1,1-dideuterio-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1/i11D2,12D2; |
InChIキー |
JWEXHQAEWHKGCW-BDRNNESNSA-N |
異性体SMILES |
[2H]C([2H])([C@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O.Cl |
正規SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


